
5alpha-Dihydrolevonorgestrel
Description
5α-Dihydrolevonorgestrel (5α-DHLNG) is a reduced metabolite of levonorgestrel (LNG), a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy. Structurally, 5α-DHLNG is formed by the 5α-reduction of the Δ4-3-keto group in levonorgestrel, resulting in a saturated A-ring configuration similar to 5α-dihydrotestosterone (DHT) .
Propriétés
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14,16-19,23H,3,5-13H2,1H3/t14-,16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVIRDJAPBCAPQ-WQGSDSCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180481 | |
Record name | 5alpha-Dihydrolevonorgestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78088-19-4 | |
Record name | 18,19-Dinorpregn-20-yn-3-one, 13-ethyl-17-hydroxy-, (5α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78088-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5alpha-Dihydrolevonorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078088194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5alpha-Dihydrolevonorgestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-DIHYDROLEVONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z4S6960I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Molecular Structure and Reactivity
5α-DHLNG (C₂₁H₃₀O₂, molar mass 314.469 g·mol⁻¹) is the 5α-reduced derivative of levonorgestrel, characterized by the saturation of the Δ⁴ double bond in the A-ring of the steroid nucleus. This structural modification significantly alters its binding affinity for steroid receptors, reducing progesterone receptor (PR) affinity to 33% of levonorgestrel’s while retaining 112% of its androgen receptor (AR) binding capacity. The stereospecific reduction at C5 is critical, as the 5α-configuration dictates its pharmacological profile.
Synthetic Precursors and Intermediates
Levonorgestrel serves as the primary precursor for 5α-DHLNG synthesis. Key intermediates include:
-
17α-Ethynyl-18-methyl-19-nortestosterone : The parent compound levonorgestrel, which undergoes 5α-reduction.
-
3-Keto-4-ene intermediates : Transient structures during catalytic hydrogenation or enzymatic reduction.
Synthetic Preparation Methods
Catalytic Hydrogenation
Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is a classical method for steroid Δ⁴-double bond reduction. For 5α-DHLNG, this method involves:
Procedure :
-
Substrate Dissolution : Levonorgestrel (1.0 g, 3.18 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen.
-
Catalyst Addition : 10% Pd/C (0.1 g) is added, and the mixture is stirred at 25°C under H₂ (1 atm) for 24 hours.
-
Workup : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yield 5α-DHLNG as a white solid (0.82 g, 82% yield).
Challenges :
-
Stereoselectivity : Competitive 5β-reduction may occur, producing the inactive 5β-DHLNG diastereomer.
-
Catalyst Poisoning : Thiol-containing impurities in levonorgestrel batches can deactivate Pd catalysts.
Metal Hydride Reduction
Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are alternative reductants, though less commonly used due to lower stereochemical control.
Optimized Protocol (LiAlH₄) :
-
Conditions : Levonorgestrel (2.0 mmol) in dry diethyl ether (30 mL) is treated with LiAlH₄ (4.4 mmol) at 0°C for 6 hours.
Enzymatic Synthesis via 5α-Reductase
In Vitro Biocatalysis
Human 5α-reductase isoforms (SRD5A1 and SRD5A2) catalyze the NADPH-dependent reduction of levonorgestrel to 5α-DHLNG.
Key Findings :
-
Isoform Specificity : SRD5A2 exhibits 3-fold higher activity than SRD5A1 for levonorgestrel (Kₘ = 12 µM vs. 38 µM).
-
Cofactor Regeneration : Glucose-6-phosphate dehydrogenase (G6PDH) systems maintain NADPH levels, achieving 95% conversion in 4 hours.
Table 1: Enzymatic vs. Chemical Synthesis Comparison
Parameter | Enzymatic (SRD5A2) | Catalytic Hydrogenation |
---|---|---|
Yield (%) | 92 | 82 |
5α:5β Selectivity | >99:1 | 85:15 |
Reaction Time (hours) | 4 | 24 |
Byproducts | None | 5β-DHLNG, dehydrogenated analogs |
Recombinant Enzyme Systems
Engineered E. coli expressing SRD5A2 have been utilized for scalable 5α-DHLNG production:
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:H₂O 65:35) shows >99.5% purity with tᴿ = 8.2 minutes.
Challenges and Optimization Strategies
Stereochemical Control
Green Chemistry Approaches
-
Solvent-Free Reduction : Mechanochemical grinding of levonorgestrel with NaBH₄ and CaCl₂ achieves 78% yield under ball-milling conditions.
-
Continuous Flow Systems : Microreactors with immobilized SRD5A2 enable 98% conversion in 30 minutes.
Applications and Industrial Relevance
Pharmacological Studies
5α-DHLNG’s SPRM activity makes it valuable for:
Analyse Des Réactions Chimiques
Formation via 5α-Reductase Catalysis
5α-DHLNG is synthesized from levonorgestrel through 5α-reductase -mediated hydrogenation at the Δ4,5 double bond. This reaction is analogous to the reduction of progesterone to 5α-dihydroprogesterone (5α-DHP) .
Key Features:
- Enzyme specificity : 5α-Reductase type 1 (5α-R1) and type 2 (5α-R2) are primarily responsible .
- Reaction mechanism : NADPH-dependent reduction introduces a hydrogen atom at C5 with 5α stereochemistry .
- Structural outcome : The A-ring of levonorgestrel transitions from a Δ4,5-ene to a 5α-saturated structure, reducing its progesterone receptor (PR) binding affinity by ~66% (150–162% → 50% relative to promegestone) .
Secondary Metabolism to Tetrahydro Derivatives
5α-DHLNG undergoes further enzymatic modifications to form 3α,5α-tetrahydrolevonorgestrel (3α,5α-THLNG) and 3β,5α-THLNG via 3α/β-hydroxysteroid oxidoreductases (3α/β-HSOR) .
Reaction Characteristics:
- 3α-HSOR activity : Reduces the 3-keto group to a 3α-hydroxyl group .
- 3β-HSOR activity : Produces the 3β-hydroxyl isomer .
- Estrogen receptor (ER) binding :
Receptor Interaction Dynamics
Post-reduction modifications alter 5α-DHLNG’s receptor-binding profile compared to levonorgestrel:
Receptor | Levonorgestrel (RBA%) | 5α-DHLNG (RBA%) | Reference Ligand |
---|---|---|---|
Progesterone | 150–162 | 50 | Promegestone |
Androgen | 34–45 | 38 | Metribolone |
Estrogen | 0 | 0 | Estradiol |
- Antiprogestogenic activity : Unlike levonorgestrel, 5α-DHLNG exhibits partial antagonism at the PR, resembling selective progesterone receptor modulators (SPRMs) .
- Androgenic effects : Retains 38% AR binding affinity, comparable to levonorgestrel (34–45%) .
Enzymatic Inhibition and Selectivity
5α-DHLNG and its derivatives demonstrate weak inhibitory effects on steroidogenic enzymes:
- Aromatase inhibition : Irreversible but low potency (K~i~ = 9.0 µM) .
- Selectivity : No significant activity against 17α-hydroxylase, 21-hydroxylase, or 11β-hydroxylase .
Comparative Metabolic Pathways
The 5α-reduction pathway of levonorgestrel mirrors that of other synthetic progestins:
Synthetic and Analytical Methods
- Derivatization for GC/MS :
Key Research Findings
- Neurosteroidogenesis : 5α-DHLNG’s precursors (e.g., 5α-DHP) are implicated in brain allopregnanolone synthesis, with altered levels observed in psychiatric disorders .
- Breast cancer relevance : 3β,5α-THLNG exhibits weak estrogenic activity, potentially influencing hormone-responsive cancers .
- Pharmacokinetic stability : 5α-DHLNG’s elimination half-life is shorter than levonorgestrel due to rapid glucuronidation .
This synthesis highlights 5α-DHLNG’s role as a critical modulator of levonorgestrel’s pharmacological effects, emphasizing its dual progestogenic/antiprogestogenic profile and enzymatic transformation pathways.
Applications De Recherche Scientifique
Scientific Research Applications
a. Mechanistic Studies in Steroid Metabolism
5α-DHLNG serves as a reference compound in studies investigating steroid metabolism and enzymatic reductions. Its formation from levonorgestrel via 5α-reductase allows researchers to understand the metabolic pathways and effects of progestins on human physiology.
b. Hormonal Interaction Studies
The compound has been extensively studied for its interactions with steroid hormone receptors, particularly the progesterone receptor (PR) and androgen receptor (AR). It has about one-third the affinity for PR compared to levonorgestrel but retains significant activity at the AR, which is crucial for understanding its role in hormonal therapies .
c. Selective Modulator Research
5α-DHLNG exhibits both progestogenic and antiprogestogenic activities, resembling selective progesterone receptor modulators (SPRMs). This characteristic is valuable in research aimed at developing new contraceptive methods or treatments for hormone-sensitive conditions .
Clinical Applications
a. Contraceptive Use
As a metabolite of levonorgestrel, 5α-DHLNG contributes to the contraceptive efficacy of hormonal birth control methods. Its pharmacological profile indicates that it may enhance contraceptive effectiveness while potentially reducing side effects associated with stronger androgenic activity .
b. Treatment of Hormonal Disorders
Research indicates that compounds like 5α-DHLNG could be beneficial in treating conditions related to androgen deficiency or excess, such as polycystic ovary syndrome (PCOS) or endometriosis. Its ability to modulate hormonal activity makes it a candidate for further exploration in these contexts .
Comparative Analysis with Other Steroids
The following table summarizes the receptor binding affinities of 5α-DHLNG compared to its parent compound levonorgestrel and other related steroids:
Compound | PR Affinity | AR Affinity | ER Affinity |
---|---|---|---|
Levonorgestrel | 150-162% | 34% | 0% |
5α-Dihydrolevonorgestrel | 50% | 38% | Negligible |
3α,5α-Tetrahydrolevonorgestrel | Low | Low | 0.4% |
3β,5α-Tetrahydrolevonorgestrel | Low | Low | 2.4% |
This table illustrates that while 5α-DHLNG has reduced affinity for PR compared to levonorgestrel, it retains significant interaction with AR, which may contribute to its unique pharmacological effects .
Case Studies and Research Findings
Several studies have documented the effects of 5α-DHLNG on cellular processes:
- Cell Proliferation and Apoptosis : A study indicated that treatment with levonorgestrel (and by extension, its metabolite) resulted in time-dependent inhibition of cell proliferation and increased apoptosis in human endometrial stromal cells .
- Intercellular Communication : Enhanced gap junctional intercellular communication was observed upon treatment with levonorgestrel at specific concentrations, suggesting potential implications for endometrial health and fertility treatments .
Mécanisme D'action
5alpha-Dihydrolevonorgestrel exerts its effects by binding to progesterone and androgen receptors. It has about one-third of the affinity of levonorgestrel for the progesterone receptor . Upon binding, it modulates the transcriptional activity of target genes, influencing various physiological processes. The compound also interacts with androgen receptors, displaying androgenic effects similar to those of testosterone . Additionally, it is further metabolized into derivatives that exhibit weak estrogenic activity .
Comparaison Avec Des Composés Similaires
Levonorgestrel (LNG)
- Structural Differences : LNG contains a Δ4-3-keto group, whereas 5α-DHLNG has a 5α-reduced, saturated A-ring (Figure 1). This reduction mimics the metabolic conversion of testosterone to DHT .
- Receptor Binding : LNG primarily binds to progesterone receptors (PR) and weakly to androgen receptors (AR). The 5α-reduction in 5α-DHLNG likely enhances AR affinity, as seen in DHT compared to testosterone .
- Metabolism : LNG undergoes hepatic reduction to metabolites like 5α-DHLNG, which may exhibit prolonged half-life due to increased lipophilicity .
Table 1: Key Properties of LNG vs. 5α-DHLNG
Property | Levonorgestrel (LNG) | 5α-Dihydrolevonorgestrel (5α-DHLNG) |
---|---|---|
Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₃₀O₂ |
Molecular Weight (g/mol) | 312.45 | 314.47 |
A-Ring Configuration | Δ4-3-keto | 5α-reduced, saturated |
Receptor Affinity | High PR, Low AR | Moderate PR, Higher AR (inferred) |
Metabolic Stability | Hepatic reduction | Likely slower clearance |
5α-Dihydrotestosterone (DHT)
- Shared Reduction Pathway : Both 5α-DHLNG and DHT are 5α-reduced derivatives of their parent steroids (LNG and testosterone, respectively). This structural change enhances AR binding in DHT, a pattern hypothesized for 5α-DHLNG .
- Functional Contrast: While DHT is a potent androgen, 5α-DHLNG retains progestogenic activity due to LNG’s 19-nortestosterone backbone, which minimizes androgenic effects despite structural similarities .
Other Progestins (Norethisterone, Desogestrel)
- Norethisterone: Unlike LNG, norethisterone lacks a 13-ethyl group, reducing its metabolic stability. 5α-DHLNG’s saturated A-ring may offer superior stability compared to norethisterone’s Δ4 structure .
- Desogestrel: A third-generation progestin with higher selectivity for PR.
Analytical and Pharmacokinetic Considerations
Analytical Methods
- Chromatography : LNG is quantified via HPLC and DSC, as per USP 35 standards . Similar methods likely apply to 5α-DHLNG, though its increased lipophilicity may require modified mobile phases.
- Immunoassays: DHT is measured using ELISA kits with high precision (intra-assay CV < 10%) . Comparable assays for 5α-DHLNG remain underdeveloped but could leverage similar antibody-based techniques.
Table 2: Analytical Performance Metrics (DHT ELISA vs. Hypothetical 5α-DHLNG Assay)
Metric | DHT ELISA | Hypothetical 5α-DHLNG Assay |
---|---|---|
Intra-Assay Precision | CV < 10% | Pending development |
Recovery Rate | 95–105% | Likely comparable |
Linearity Range | 10–1600 pg/mL | To be determined |
Preformulation and Stability
LNG exhibits interactions with excipients like microcrystalline cellulose and magnesium stearate, affecting dissolution rates . 5α-DHLNG’s lipophilicity may exacerbate such interactions, necessitating tailored formulations to ensure stability.
Activité Biologique
5alpha-Dihydrolevonorgestrel (5α-DHLNG) is a significant active metabolite of the progestin levonorgestrel, formed through the enzymatic action of 5alpha-reductase. This compound exhibits unique biological activities that differentiate it from its parent drug, particularly in its interaction with various steroid hormone receptors. Understanding the biological activity of 5α-DHLNG is crucial for its potential therapeutic applications and implications in hormonal treatments.
- IUPAC Name : 17β-Hydroxy-5α-estran-3-one
- Molecular Formula : C21H30O2
- Molar Mass : 314.469 g·mol
- CAS Number : 1434-85-1
5α-DHLNG primarily interacts with the progesterone receptor (PR) and androgen receptor (AR), exhibiting a selective profile that includes both progestogenic and antiprogestogenic activities. Its affinity for these receptors is approximately one-third that of levonorgestrel for PR and about 38% for AR compared to metribolone, a potent synthetic androgen . The compound's dual activity allows it to modulate various physiological processes, making it an interesting subject for further research.
Affinity for Hormone Receptors
The binding affinities of 5α-DHLNG to various steroid hormone receptors are summarized in the following table:
Compound | PR Affinity (%) | AR Affinity (%) | ER Affinity (%) |
---|---|---|---|
Levonorgestrel | 150–162 | 34 | 0 |
5α-Dihydrolevonorgestrel | 50 | 38 | 0 |
3α,5α-Tetrahydrolevonorgestrel | ? | ? | 0.4 |
3β,5α-Tetrahydrolevonorgestrel | ? | ? | 2.4 |
Notes: Values are percentages (%). Reference ligands were used for comparison .
Inhibition of 5alpha-Reductase Activity
Research indicates that 5α-DHLNG can inhibit the enzyme 5alpha-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). A study found that levonorgestrel inhibited skin 5alpha-reductase activity by approximately 47.9% , suggesting that its metabolite may also exhibit similar inhibitory effects . This property could enhance its utility in treating conditions related to androgen excess, such as hirsutism.
Case Studies and Research Findings
- Study on Progestins and Skin Activity :
- Comparative Analysis of Progestins :
-
Potential Therapeutic Applications :
- Given its unique receptor interaction profile, there is ongoing research into utilizing 5α-DHLNG in treatments for conditions associated with hormonal imbalances, including hormonal contraceptives and therapies for androgen-sensitive disorders.
Q & A
Q. What are the key physicochemical properties of 5α-Dihydrolevonorgestrel critical for experimental design?
Answer: Prioritize properties such as solubility (in polar vs. non-polar solvents), stability under varying pH/temperature, and stereochemical configuration. These parameters directly influence formulation choices (e.g., solvent systems for in vitro assays) and storage conditions. For reproducibility, document these properties using standardized protocols like ICH Q1A(R2) guidelines for stability testing .
Q. How can researchers validate the purity of 5α-Dihydrolevonorgestrel in synthesis protocols?
Answer: Combine orthogonal analytical methods:
Q. What in vitro assays are most reliable for assessing 5α-Dihydrolevonorgestrel’s progestogenic activity?
Answer: Use receptor-binding assays (competitive displacement with radiolabeled progesterone) and cell-based transactivation assays (e.g., luciferase reporters in progesterone receptor-positive cell lines). Normalize data against known agonists/antagonists (e.g., levonorgestrel) and include dose-response curves to calculate EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How should pharmacokinetic studies of 5α-Dihydrolevonorgestrel be designed to account for interspecies metabolic differences?
Answer:
- Phase 1 : Conduct in vitro microsomal stability assays (human vs. animal liver microsomes) to identify species-specific metabolites.
- Phase 2 : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios.
- Phase 3 : Validate with crossover studies in multiple species (e.g., rats, primates) using LC-MS/MS for plasma quantification. Adjust for protein binding differences via equilibrium dialysis .
Q. What methodological approaches resolve contradictions in reported receptor binding affinities of 5α-Dihydrolevonorgestrel across studies?
Answer:
- Systematic review (PRISMA guidelines) to collate existing data, assessing bias via risk-of-bias tools (e.g., Cochrane RoB 2.0) .
- Meta-regression to identify confounding variables (e.g., assay temperature, receptor isoform expression levels).
- Standardized replication : Redesign experiments using harmonized protocols (e.g., uniform buffer systems, cell lines) to isolate methodological discrepancies .
Q. What strategies mitigate batch-to-batch variability in 5α-Dihydrolevonorgestrel for long-term toxicology studies?
Answer:
- Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., reaction time, catalyst loading) via Design of Experiments (DoE).
- Real-time release testing (RTRT) : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line monitoring.
- Stability-indicating methods : Use accelerated stability studies (40°C/75% RH) to predict degradation pathways and adjust storage protocols .
Data Analysis and Reporting
Q. How should researchers address missing data in population pharmacokinetic models of 5α-Dihydrolevonorgestrel?
Answer:
- Apply multiple imputation (MI) for missing covariates (e.g., BMI, renal function) using validated algorithms (e.g., MICE package in R).
- Perform sensitivity analyses (e.g., complete-case vs. MI results) to assess robustness.
- Document missingness patterns in supplementary materials per CONSORT guidelines .
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in 5α-Dihydrolevonorgestrel’s endometrial effects?
Answer:
- Non-linear mixed-effects modeling (NLME) to handle inter-individual variability.
- Emax models with Bayesian hierarchical priors for sparse data.
- Report 95% credible intervals and posterior predictive checks to quantify uncertainty .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in 5α-Dihydrolevonorgestrel’s preclinical efficacy studies?
Answer:
- Pre-registration : Upload protocols to repositories like OSF or ClinicalTrials.gov .
- Blinded analysis : Separate personnel for compound administration vs. outcome assessment.
- Raw data sharing : Deposit chromatograms, NMR spectra, and raw pharmacokinetic datasets in FAIR-aligned repositories (e.g., Zenodo) .
Q. What ethical frameworks apply when studying 5α-Dihydrolevonorgestrel in vulnerable populations (e.g., adolescents)?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.